N-BENZYL-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a benzyl group, a methoxy group, and a piperidine-1-sulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of an appropriate benzylamine derivative with a suitable benzoyl chloride to form the benzamide core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation with Piperidine: The piperidine-1-sulfonyl group is introduced through a sulfonylation reaction using piperidine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-throughput experimentation and continuous flow chemistry can be employed to scale up the synthesis efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BENZYL-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine-1-sulfonyl group is known to enhance binding affinity to certain biological targets, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-BENZYL-4-METHOXY-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE: Unique due to its specific substitution pattern and potential biological activities.
This compound Derivatives: Variants with different substituents on the benzyl or piperidine groups.
Other Piperidine Derivatives: Compounds such as 1-benzyl-4-(2-(N-benzoylamino)ethyl)piperidine, which have similar core structures but different functional groups.
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-benzyl-4-methoxy-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-11-10-17(20(23)21-15-16-8-4-2-5-9-16)14-19(18)27(24,25)22-12-6-3-7-13-22/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCGAIIJVUQTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.